4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline
Overview
Description
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro-fluoroanilino group, a cyano group, an ethyloxy group, and a nitro group attached to a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable quinoline precursor to introduce the nitro group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted quinolines, and carboxylic acids.
Scientific Research Applications
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The presence of the cyano, nitro, and halogen groups can enhance its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of signal transduction pathways.
Comparison with Similar Compounds
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline can be compared with other similar compounds, such as:
Gefitinib: A quinazoline derivative with a similar structure, used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline derivative with similar biological activity, also targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVQJDOMLLWGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453656 | |
Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740791-06-4 | |
Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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